molecular formula C15H14OS B12862775 1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone

1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone

Cat. No.: B12862775
M. Wt: 242.3 g/mol
InChI Key: GPLGUAVVQSDPAQ-UHFFFAOYSA-N
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Description

1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone is a biphenyl derivative featuring a methylsulfanyl (–SCH₃) group at the 4'-position of one phenyl ring and an ethanone (–COCH₃) moiety at the 3-position of the adjacent ring. This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura method, which ensures high regioselectivity and yield . Its structural uniqueness lies in the combination of a weakly electron-donating thioether group and a ketone functionality, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

1-[3-(4-methylsulfanylphenyl)phenyl]ethanone

InChI

InChI=1S/C15H14OS/c1-11(16)13-4-3-5-14(10-13)12-6-8-15(17-2)9-7-12/h3-10H,1-2H3

InChI Key

GPLGUAVVQSDPAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl] ethanone typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylsulfanyl donor.

    Attachment of the Ethanone Moiety: The ethanone group can be attached through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl] ethanone undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl] ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl] ethanone involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, while the biphenyl core can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Type Variations

The electronic and steric properties of biphenyl ethanone derivatives are heavily influenced by substituent type. Key comparisons include:

Methylsulfanyl (–SCH₃) vs. Methylsulfonyl (–SO₂CH₃)
  • 1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone (): The sulfonyl group is strongly electron-withdrawing, enhancing solubility and reactivity in nucleophilic substitutions. Demonstrates higher binding affinity to enzymes/receptors due to hydrogen bonding via the sulfonyl oxygen . Synthesized via Suzuki coupling followed by oxidation of the methylsulfanyl precursor.
  • 1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone: The thioether group (–SCH₃) is weakly electron-donating, leading to reduced polarity compared to sulfonyl analogs. Preferentially undergoes electrophilic aromatic substitution rather than oxidation-driven reactions .
Methylsulfanyl (–SCH₃) vs. Halogens (F, Cl)
  • 1-(3'-Fluoro[1,1'-biphenyl]-3-yl)ethanone (): Fluorine’s electron-withdrawing nature increases the ketone’s electrophilicity, accelerating nucleophilic additions. Lower steric hindrance compared to –SCH₃, enabling easier functionalization .
  • 1-(3'-Chloro[1,1'-biphenyl]-3-yl)ethanone (): Chlorine’s larger size introduces steric effects, slowing down reactions at the 3-position. Higher lipophilicity compared to –SCH₃ derivatives .
Methylsulfanyl (–SCH₃) vs. Dioxolane
  • 1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone (): The dioxolane ring is electron-donating, stabilizing intermediates in Friedel-Crafts acylations. Enhances resistance to oxidative degradation compared to –SCH₃ derivatives .

Substituent Position Variations

The position of substituents significantly impacts reactivity and applications:

4'-Methylsulfanyl vs. 3'-Methylsulfanyl
  • 1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone: The para-substituted –SCH₃ group minimizes steric clash with the 3-position ketone, favoring planar molecular conformations. Ideal for applications requiring π-π stacking, such as organic semiconductors .
  • 1-[3'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] ethanone (hypothetical analog): Ortho-substitution would introduce steric hindrance, reducing reaction rates at the ketone site.

Physicochemical and Spectroscopic Properties

Comparative data from structural analyses:

Property 1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone 1-(3'-Fluoro[1,1'-biphenyl]-3-yl)ethanone 1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone
UV λmax (nm) 280–285 (n→π* transition) 270–275 290–295 (enhanced conjugation)
¹H NMR (δ, ppm) 2.5 (SCH₃), 7.2–8.1 (aromatic) 7.3–8.0 (aromatic) 3.1 (SO₂CH₃), 7.4–8.3 (aromatic)
Melting Point (°C) 120–122 105–108 145–148

Biological Activity

1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone is an organic compound characterized by its biphenyl structure, which includes a methylsulfanyl group and an ethanone functional group. The molecular formula of this compound is C15H14OSC_{15}H_{14}OS, with a molecular weight of approximately 274.33 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural composition of 1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone is illustrated below:

SMILES CC(=O)c1cccc(c2ccc(S(C)(=O)=O)cc2)c1\text{SMILES }CC(=O)c1cccc(-c2ccc(S(C)(=O)=O)cc2)c1

This structure features a methylsulfanyl group that enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Research indicates that the biological activity of 1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone is likely linked to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the sulfonyl group may enhance the compound's binding affinity and specificity towards these targets, which is crucial for its potential therapeutic applications. Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer properties, although further research is required to fully elucidate its biological effects .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds similar to 1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone have been explored in various studies. For instance, compounds with similar structures have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Table 1 summarizes the IC50 values for related compounds against COX-1 and COX-2 enzymes:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These results indicate that structural modifications can significantly affect the anti-inflammatory potency of related compounds .

Anticancer Activity

In vitro studies have shown that derivatives of biphenyl compounds possess anticancer properties against various cancer cell lines. For example, a study evaluated several synthesized compounds for their cytotoxic effects against human cancer cell lines such as HepG-2 and MCF-7. The results indicated varying degrees of activity with IC50 values ranging from 3.253.25 to 9.15μM9.15\mu M, demonstrating promising anticancer potential for these compounds .

Study on Antiviral Properties

A recent study investigated the antiviral efficacy of compounds related to biphenyl structures against influenza virus strains. While specific data on 1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone was not detailed, it highlighted the importance of structural features in enhancing antiviral activity .

Synthesis and Biological Evaluation

Another study focused on synthesizing new derivatives based on biphenyl structures and evaluating their biological activities through molecular docking studies and cytotoxicity assays. Results showed that certain modifications led to enhanced binding interactions with target proteins involved in cancer cell proliferation .

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